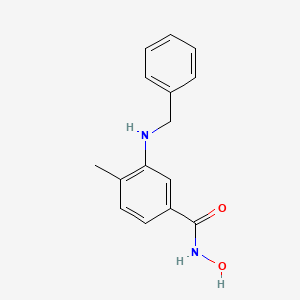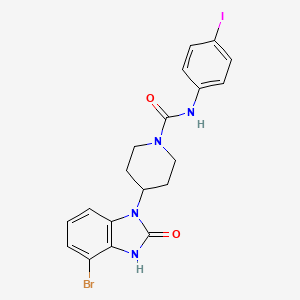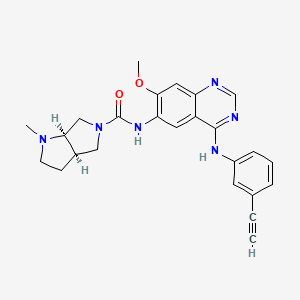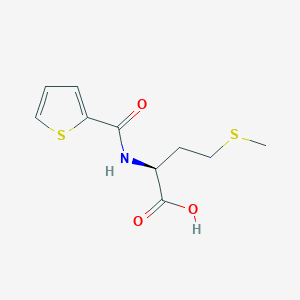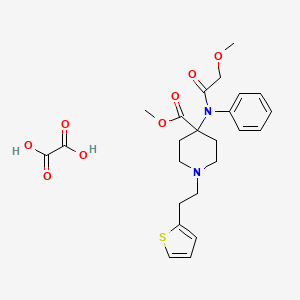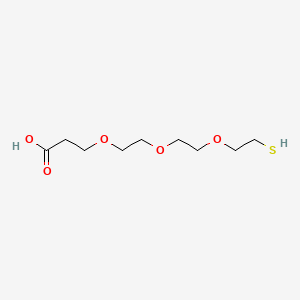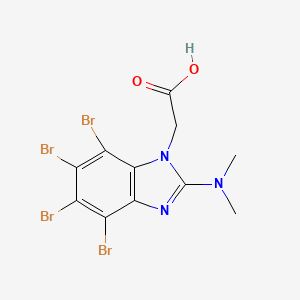
TMCB
Descripción general
Descripción
Tetrametilciclobutano-1,3-diona (TMCB) es un inhibidor selectivo, ATP-competitivo de la caseína cinasa II (CK2) y la cinasa regulada por señales extracelulares 8 (ERK8). Tiene constantes de inhibición distintas (Ki) de 83 nM y 21 nM para las dos subunidades catalíticas de CK2 α y α’, respectivamente . This compound se utiliza principalmente en la investigación científica por su capacidad para controlar la actividad biológica de CK2, lo que la convierte en una herramienta valiosa en el estudio de los procesos de fosforilación y desfosforilación .
Aplicaciones Científicas De Investigación
Tetrametilciclobutano-1,3-diona tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como un inhibidor selectivo de CK2 y ERK8, lo que la convierte en una herramienta valiosa para estudiar los procesos de fosforilación y desfosforilación . En biología, se utiliza para investigar el papel de CK2 en varios procesos celulares, incluida la regulación del ciclo celular y la apoptosis . En medicina, se está explorando tetrametilciclobutano-1,3-diona por sus posibles aplicaciones terapéuticas, particularmente en la investigación del cáncer, debido a su capacidad para inhibir CK2, que a menudo se sobreexpresa en las células cancerosas . En la industria, tetrametilciclobutano-1,3-diona se utiliza en la síntesis de poliésteres de alto rendimiento, que pueden reemplazar al policarbonato y mejorar la temperatura de transición vítrea, la resistencia química y la estabilidad a la hidrólisis de los poliésteres .
Métodos De Preparación
La síntesis de tetrametilciclobutano-1,3-diona implica varios pasos. Un método común comienza con la ruptura térmica del ácido isobutírico o el anhídrido isobutírico para generar dimetil vinil cetona. Este intermedio luego se dimeriza para formar tetrametilciclobutano-1,3-diona . Las condiciones de reacción típicamente involucran altas temperaturas y la presencia de un catalizador para facilitar el proceso de dimerización.
Análisis De Reacciones Químicas
Tetrametilciclobutano-1,3-diona experimenta varias reacciones químicas, incluida la hidrogenación, la oxidación y la sustitución. Una reacción notable es la hidrogenación catalítica de tetrametilciclobutano-1,3-diona para producir 2,2,4,4-tetrametil-1,3-ciclobutanodiol (CBDO). Esta reacción se lleva a cabo típicamente usando un catalizador bimetálico de rutenio-estaño en condiciones de 120°C, 4 MPa y 1 hora . La selectividad de esta reacción es alta, con una proporción cis-trans de 1,11 y una selectividad del 73,5% .
Mecanismo De Acción
Tetrametilciclobutano-1,3-diona ejerce sus efectos inhibiendo selectivamente CK2 y ERK8. CK2 es una cinasa de serina/treonina que juega un papel crucial en varios procesos celulares, incluida la regulación del ciclo celular, la apoptosis y la reparación del ADN . Al inhibir CK2, tetrametilciclobutano-1,3-diona interrumpe estos procesos, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . ERK8 es un miembro de la familia de las cinasas de proteínas activadas por mitógenos (MAPK) y participa en la regulación de la proliferación y diferenciación celular . La inhibición de ERK8 por tetrametilciclobutano-1,3-diona afecta estas vías, contribuyendo aún más a sus posibles efectos terapéuticos .
Comparación Con Compuestos Similares
Tetrametilciclobutano-1,3-diona es único en su doble inhibición de CK2 y ERK8. Compuestos similares incluyen otros inhibidores de CK2, como el tetrabromobenzotriazol (TBB) y el 4,5,6,7-tetrabromobenzimidazol (TBBz), que también inhiben CK2 pero no se dirigen a ERK8 . Otro compuesto similar es el 2,2,4,4-tetrametil-1,3-ciclobutanodiol (CBDO), que es un producto de la hidrogenación de tetrametilciclobutano-1,3-diona y se utiliza en la síntesis de poliésteres de alto rendimiento . La doble inhibición de CK2 y ERK8 por tetrametilciclobutano-1,3-diona lo convierte en una herramienta valiosa para estudiar la interacción entre estas dos quinasas y sus funciones en los procesos celulares .
Propiedades
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905105-89-7 | |
| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (TMCB) and how does it interact with it?
A1: [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (this compound) is a selective inhibitor of casein kinase 2 (CK2). [] While the exact binding mechanism is not fully elucidated in the provided research, this compound is known to bind to the catalytic subunit of CK2, inhibiting its activity.
Q2: What are the downstream effects of this compound inhibiting CK2?
A2: Inhibiting CK2 with this compound has been shown to decrease phosphorylation of Nuclear Factor-κB (NF-κB) at the serine 529 position. [] This, in turn, can affect downstream signaling pathways regulated by NF-κB, including those involved in inflammation, cell survival, and apoptosis.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C11H9Br4N3O2. Its molecular weight is 582.87 g/mol.
Q4: Is there any information on the spectroscopic data for this compound?
A4: The provided research articles do not contain specific spectroscopic data (NMR, IR, UV-Vis) for this compound.
Q5: Has this compound shown any catalytic properties in the reported research?
A5: No, the available research does not report any catalytic properties of this compound. Its primary mode of action is through enzymatic inhibition.
Q6: Have any computational chemistry studies been performed on this compound?
A6: While the provided research doesn't include specific computational studies on this compound, its structure and known interactions make it amenable to various computational approaches like molecular docking and molecular dynamics simulations.
Q7: What is known about the stability and formulation of this compound?
A7: Information about the stability of this compound under various conditions and its formulation strategies is not provided in the research articles.
Q8: What are the known toxicological and safety aspects of this compound?
A8: Specific toxicological data for this compound is not included in the provided research. As with any pharmacological agent, thorough preclinical studies would be necessary to assess its safety profile.
Q9: Has any research been conducted on the environmental impact and degradation of this compound?
A9: The provided research articles do not mention any studies on the environmental impact or degradation pathways of this compound.
Q10: Is there any information available on the dissolution and solubility properties of this compound?
A10: The research articles do not offer specific data on the dissolution rate or solubility of this compound in different media. These properties would be crucial for understanding its bioavailability and formulation.
Q11: Are there any alternatives or substitutes for this compound in its role as a CK2 inhibitor?
A11: While the provided research does not directly compare this compound to other CK2 inhibitors, numerous other compounds are known to target this kinase.
Q12: Can you provide a historical context for the research on this compound and its significance?
A14: The research focusing on this compound specifically as a CK2 inhibitor appears to be relatively recent. The significance of this compound lies in its potential as a tool to further investigate the role of CK2 in various physiological and pathological processes, including its involvement in epilepsy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)


